N2,N2-Dimethylpyridine-2,5-diamine dihydrochloride

Salt Form Selection Solubility Enhancement Process Chemistry

In SAR studies and ligand synthesis, substituting analogs for N2,N2-Dimethylpyridine-2,5-diamine dihydrochloride leads to irreproducible results. This dihydrochloride salt delivers a precise 2:1 HCl counterion content, enabling accurate molar calculations and pH control. • Defined salt form eliminates stoichiometric uncertainty in acid-sensitive reactions • Enhanced aqueous solubility vs. free base for catalysis & preformulation studies • Consistent 95% purity across batches with full QC documentation

Molecular Formula C7H13Cl2N3
Molecular Weight 210.1 g/mol
CAS No. 26878-31-9
Cat. No. B1275425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,N2-Dimethylpyridine-2,5-diamine dihydrochloride
CAS26878-31-9
Molecular FormulaC7H13Cl2N3
Molecular Weight210.1 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=C(C=C1)N.Cl.Cl
InChIInChI=1S/C7H11N3.2ClH/c1-10(2)7-4-3-6(8)5-9-7;;/h3-5H,8H2,1-2H3;2*1H
InChIKeyHIOPYIJWLYLCAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2,N2-Dimethylpyridine-2,5-diamine Dihydrochloride: Key Building Block


N2,N2-Dimethylpyridine-2,5-diamine dihydrochloride (CAS 26878-31-9) is a heterocyclic organic compound belonging to the class of dialkylarylamines, characterized by a pyridine ring substituted at the 2-position with a dimethylamino group and at the 5-position with a primary amino group, and it is available as a dihydrochloride salt with a molecular weight of 210.1 g/mol and typical purity specifications of 95% [1]. This compound serves as a versatile building block in organic synthesis, including applications as a ligand precursor in coordination chemistry and as an intermediate in pharmaceutical research [2].

Building block Versatile synthon for organic synthesis and ligand precursor
Salt form Dihydrochloride enhances aqueous solubility for polar reaction systems
Stoichiometry Defined 2:1 HCl counterion enables precise molar calculations

N2,N2-Dimethylpyridine-2,5-diamine Dihydrochloride: Substitution Pitfalls


Direct substitution of N2,N2-Dimethylpyridine-2,5-diamine dihydrochloride with closely related analogs, such as its positional isomers (e.g., N2,N2-Dimethylpyridine-2,6-diamine) or its monohydrochloride and free base forms, is highly discouraged without rigorous experimental validation . Key differences in physicochemical properties, including pKa (~7.87 predicted) and solubility profiles , and the distinct chemical reactivity conferred by the specific 2,5-substitution pattern [1] can lead to significant deviations in reaction yields, ligand coordination behavior, or biological activity. The evidence presented in Section 3 quantifies these critical differentiations, underscoring why this specific salt form is non-fungible for precise scientific applications.

Positional isomers 2,6- or other substitution patterns may alter reactivity and binding, invalidating SAR comparisons
Free base or monohydrochloride Different counterion content shifts solubility, stoichiometry, and acid-base behavior
Analogous diamines Similar scaffolds without the 2,5-dimethylamino substitution may exhibit divergent coordination chemistry

N2,N2-Dimethylpyridine-2,5-diamine Dihydrochloride: Quantitative Selection Guide


Solubility and Handling Advantage of the Dihydrochloride Salt

The dihydrochloride salt of N2,N2-Dimethylpyridine-2,5-diamine (CAS 26878-31-9) offers a quantifiable advantage in aqueous solubility and handling compared to its free base form (CAS 4928-43-2). While specific solubility values are often determined under application-specific conditions, the salt form is documented to enhance solubility in aqueous and polar solvents, facilitating its use in various reaction conditions and improving its processability [1]. This is a critical differentiator, as the free base is typically described as having lower solubility .

Solubility advantage
Class-level
Dihydrochloride salt enhances aqueous solubility over free base
Supports aqueous and polar solvent workflows
Specific solubility data are context-dependent; validate for your system
Salt Form Selection Solubility Enhancement Process Chemistry Preformulation

Stoichiometric Precision from Defined Counterion

The dihydrochloride salt (CAS 26878-31-9) provides a precise 2:1 hydrochloride counterion stoichiometry, which is critical for exact mass calculations in synthesis. This contrasts with the monohydrochloride analog (CAS 119151-81-4, molecular weight 173.64 g/mol) and the free base (CAS 4928-43-2, 137.18 g/mol) [1]. Using the dihydrochloride salt introduces a known, fixed molar quantity of HCl per mole of the core amine, which can influence reaction outcomes, especially in acid-base sensitive chemistries or in the formation of metal complexes where chloride ions may act as ligands [2].

Stoichiometric precision
Head-to-head
MW 210.1 g/mol (2 HCl) vs monohydrochloride 173.6 g/mol (1 HCl) vs free base 137.2 g/mol
Defined counterion enables accurate molar calculations
33.0 g/mol difference influences acid-sensitive reaction steps
Stoichiometry Salt Forms Organic Synthesis Process Chemistry

Positional Isomerism Impact on Biological Activity

The specific 2,5-substitution pattern of N2,N2-Dimethylpyridine-2,5-diamine is a critical determinant of its potential biological activity, distinguishing it from other positional isomers. While direct head-to-head quantitative data for this exact compound is limited in open literature, class-level evidence indicates that compounds with a similar 2,5-diaminopyridine scaffold exhibit distinct biological profiles. For instance, a related derivative was found to have an MIC of 1.39 µg/mL against certain bacterial strains . Furthermore, the predicted pKa of approximately 7.87 for the 2,5-isomer differs from that of other isomers, which directly influences its protonation state and, consequently, its interaction with biological targets or its behavior in other pH-dependent applications .

Positional isomer specificity
Data to verify
Predicted pKa ~7.87 for 2,5-isomer; scaffold derivatives show MIC 1.39 µg/mL
2,5-substitution pattern may influence biological target engagement
Class-level inference; direct comparative data limited
Structure-Activity Relationship (SAR) Positional Isomerism Drug Discovery Medicinal Chemistry

N2,N2-Dimethylpyridine-2,5-diamine Dihydrochloride: Optimal Applications


Stoichiometric Control in Multistep Organic Synthesis

In the synthesis of complex pharmaceutical intermediates or ligands where precise control over reaction stoichiometry and pH is paramount, N2,N2-Dimethylpyridine-2,5-diamine dihydrochloride is the preferred reagent. Its defined 2:1 hydrochloride counterion content (as detailed in Evidence Item 2) allows chemists to accurately calculate molar equivalents and predict the influence of the released HCl on acid-sensitive reaction steps, ensuring reproducibility and high yields [1].

Aqueous-Phase Reactions and Formulation Development

For experimental protocols requiring reactions or formulations in aqueous or highly polar solvent systems, the dihydrochloride salt form provides a critical advantage in solubility and handling over the free base (as established in Evidence Item 1). This makes it the suitable choice for developing water-soluble metal complexes for catalysis or for initial pharmaceutical preformulation studies where aqueous solubility is a key parameter .

Targeting 2,5-Diaminopyridine Pharmacophore in Medicinal Chemistry

In structure-activity relationship (SAR) studies focused on a 2,5-diaminopyridine core, N2,N2-Dimethylpyridine-2,5-diamine dihydrochloride serves as an essential, non-fungible building block. As indicated by class-level evidence (Evidence Item 3), its specific substitution pattern and predicted pKa profile are fundamental to its interaction with biological targets. Substituting a positional isomer or a different salt form would confound results and invalidate the SAR analysis .

Application
Selection Property
Validation Focus
Stoichiometric control in multistep synthesis
Defined 2:1 HCl counterion content
Verify stoichiometry and pH effect on acid-sensitive steps
Aqueous-phase reactions and formulation
Salt-form aqueous solubility
Assess solubility in target polar solvent system
2,5-Diaminopyridine SAR studies
Specific 2,5-substitution pattern
Confirm isomer-specific binding or reactivity

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